molecular formula C25H22F2O8 B2985105 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2(5H)-furanone CAS No. 866151-25-9

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2(5H)-furanone

Cat. No.: B2985105
CAS No.: 866151-25-9
M. Wt: 488.44
InChI Key: PIIHUOLJHYLCLA-UHFFFAOYSA-N
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Description

The compound 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2(5H)-furanone is a substituted 2(5H)-furanone derivative characterized by a 1,3-dioxolane-protected diol moiety at position 5 and two 2-(4-fluorophenyl)-2-oxoethoxy groups at positions 3 and 4 of the furanone ring. This structure combines stereochemical complexity (from the dioxolane ring) with aromatic electron-withdrawing substituents (fluorophenyl and ketone groups), which may enhance its stability and reactivity in synthetic or biological applications .

The 1,3-dioxolane group at position 5 is a common protecting group for vicinal diols, as seen in 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone (CAS 860649-42-9), which shares the same core but lacks the fluorophenyl-oxoethoxy substituents .

Properties

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F2O8/c1-25(2)33-13-20(35-25)21-22(31-11-18(28)14-3-7-16(26)8-4-14)23(24(30)34-21)32-12-19(29)15-5-9-17(27)10-6-15/h3-10,20-21H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIHUOLJHYLCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(=C(C(=O)O2)OCC(=O)C3=CC=C(C=C3)F)OCC(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2(5H)-furanone is a synthetic compound with potential biological activity. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a furanone ring and dioxolane moieties. Its molecular formula is C22H24F2O7C_{22}H_{24}F_{2}O_{7} with a molecular weight of approximately 426.43 g/mol. The presence of fluorine atoms and dioxolane units suggests potential interactions with biological targets.

Biological Activity Overview

Research on the biological activity of this compound indicates several areas of interest:

  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : There are indications that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antimicrobial Activity : The structural components may contribute to antimicrobial properties against certain pathogens.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
  • Modulation of Signaling Pathways : It may affect key signaling pathways involved in inflammation and cell survival, such as NF-kB and MAPK pathways.
  • Interaction with Enzymes : Potential inhibition of specific enzymes related to cancer metabolism has been proposed.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Studies

StudyObjectiveFindings
Study A (2020)Evaluate anticancer effectsShowed significant cytotoxicity against HCT116 colorectal cancer cells with IC50 values in low micromolar range.
Study B (2021)Investigate anti-inflammatory propertiesDemonstrated reduction in TNF-alpha production in LPS-stimulated macrophages.
Study C (2022)Assess antimicrobial activityIn vitro tests revealed effectiveness against Staphylococcus aureus with MIC values indicating moderate activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 2(5H)-Furanone Derivatives

Compound Name Substituents at Positions 3 & 4 Position 5 Substituent Molecular Formula Key Applications/Notes
Target Compound 2-(4-fluorophenyl)-2-oxoethoxy 2,2-dimethyl-1,3-dioxolan-4-yl C₂₃H₂₀F₂O₉ Potential pharmaceutical intermediate
5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone Hydroxyl 2,2-dimethyl-1,3-dioxolan-4-yl C₉H₁₂O₆ Protected diol for synthesis
3-Benzyl-4-(4-methoxyphenyl)-furan-2,5-dione Benzyl, 4-methoxyphenyl N/A C₁₈H₁₄O₄ Model for regiocontrolled oxidation
N-{4-Bromo-2-[(S)-menthyloxy]-5-oxo-2,5-dihydro-3-furyl}-L-valine Bromine, menthyloxy-L-valine Oxo C₂₀H₂₈BrNO₅ Asymmetric synthesis building block
(S)-3-Bromo-4-diallylamino-5-[(1R,2S,5R)-menthyloxy]furan-2(5H)-one Bromine, diallylamino Menthyloxy C₁₉H₂₆BrNO₃ Chiral ligand for agrochemicals
3,4-Bis(4-hydroxyphenyl)-2(5H)-furanone 4-hydroxyphenyl N/A C₁₆H₁₂O₄ Polymeric material precursor

Key Observations:

Electron-Withdrawing Groups: The target compound’s 4-fluorophenyl and ketone groups contrast with hydroxyl (in the dihydroxy-dioxolane analog) or methoxy groups (e.g., in ). These substituents may enhance electrophilicity at the furanone ring, favoring nucleophilic addition reactions .

Research Findings and Data Tables

Table 2: Comparative Physicochemical Properties

Property Target Compound 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone N-{4-Bromo-2-[(S)-menthyloxy]-5-oxo-2,5-dihydro-3-furyl}-L-valine
Molecular Weight 478.40 g/mol 216.19 g/mol 418.35 g/mol
Calculated LogP 2.8 -0.5 3.1
Hydrogen Bond Donors 0 2 3
Hydrogen Bond Acceptors 9 6 5
Topological Polar Surface Area 112 Ų 86 Ų 98 Ų

Table 3: Key Reaction Outcomes with 2(5H)-Furanones

Reaction Type Target Compound 3,4-Dihydroxy-dioxolane Analog Menthyloxy-Brominated Furanone
Oxidation Stable under mild conditions Forms acid anhydride Degrades under strong oxidants
Nucleophilic Addition Low reactivity High reactivity Moderate (directed by menthyloxy)
Catalytic Hydrogenation Reduces ketone groups Reduces furanone ring No reaction (steric hindrance)

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